molecular formula C10H12N4O B1427969 [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1251123-30-4

[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No.: B1427969
CAS No.: 1251123-30-4
M. Wt: 204.23 g/mol
InChI Key: IETJARHMOAUKNP-UHFFFAOYSA-N
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Description

[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine: is a compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry”. The reaction is usually catalyzed by copper(I) salts.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the triazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the triazole ring or the methoxy group, potentially leading to the formation of amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted triazoles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Bioconjugation: The triazole ring is often used in bioconjugation techniques to link biomolecules.

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound could be explored for similar applications.

    Cancer Research: The compound may exhibit antiproliferative activities, making it a candidate for cancer research.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine: can be compared with other triazole derivatives such as:

Uniqueness

  • Structural Features : The combination of the methoxyphenyl group and the triazole ring is unique, providing specific chemical properties and potential applications.
  • Reactivity : The presence of the methoxy group can influence the compound’s reactivity, making it distinct from other triazole derivatives.
  • Applications : Its potential applications in drug development, bioconjugation, and material science highlight its versatility compared to similar compounds.

Properties

IUPAC Name

[1-(4-methoxyphenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-15-10-4-2-9(3-5-10)14-7-8(6-11)12-13-14/h2-5,7H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETJARHMOAUKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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